H-Tyr(bzl)-obzl P-tosylate
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Overview
Description
H-Tyr(bzl)-obzl P-tosylate is a synthetic peptide compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group and a tosylate group, making it a valuable tool in peptide synthesis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(bzl)-obzl P-tosylate typically involves the protection of the tyrosine amino acid with benzyl groups and the subsequent tosylation. The process generally includes the following steps:
Protection of Tyrosine: Tyrosine is protected by benzyl groups to prevent unwanted reactions at the phenolic hydroxyl group.
Tosylation: The protected tyrosine is then reacted with tosyl chloride in the presence of a base such as pyridine to form the tosylate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are protected with benzyl groups.
Tosylation Reaction: The protected tyrosine is tosylated using tosyl chloride and a base.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Tyr(bzl)-obzl P-tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The benzyl groups can be removed through hydrogenation, yielding the deprotected tyrosine derivative.
Oxidation Reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Deprotected tyrosine.
Oxidation: Quinone derivatives of tyrosine.
Scientific Research Applications
H-Tyr(bzl)-obzl P-tosylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized peptides and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of H-Tyr(bzl)-obzl P-tosylate involves its interaction with specific molecular targets. The benzyl and tosylate groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
H-Tyr(bzl)-OMe.HCl: Another benzyl-protected tyrosine derivative with a methoxy group.
H-Tyr(bzl)-OH: A simpler benzyl-protected tyrosine without the tosylate group.
H-Tyr(bzl)-NH2: A benzyl-protected tyrosine with an amine group.
Uniqueness
H-Tyr(bzl)-obzl P-tosylate is unique due to the presence of both benzyl and tosylate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHPRLKRQQBIRK-FTBISJDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662686 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66009-35-6 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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